methyl 5-(methylamino)pyridine-2-carboxylate
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Overview
Description
Methyl 5-(methylamino)pyridine-2-carboxylate: is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 5-(methylamino)pyridine-2-carboxylate typically begins with pyridine-2-carboxylic acid.
Methylation: The carboxylic acid group is esterified using methanol in the presence of a catalyst such as sulfuric acid to form methyl pyridine-2-carboxylate.
Amination: The methyl ester is then reacted with methylamine under controlled conditions to introduce the methylamino group at the 5-position of the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-(methylamino)pyridine-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-(methylamino)pyridine-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound may bind to active sites of enzymes, altering their activity and affecting metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 5-amino-pyridine-2-carboxylate: Similar structure but lacks the methylamino group.
Methyl 5-nitro-pyridine-2-carboxylate: Contains a nitro group instead of a methylamino group.
Methyl 5-hydroxy-pyridine-2-carboxylate: Contains a hydroxy group instead of a methylamino group.
Uniqueness:
- The presence of the methylamino group at the 5-position of the pyridine ring imparts unique chemical and biological properties to methyl 5-(methylamino)pyridine-2-carboxylate.
- This compound may exhibit different reactivity and interaction with biological targets compared to its analogs, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2248396-43-0 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 5-(methylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-9-6-3-4-7(10-5-6)8(11)12-2/h3-5,9H,1-2H3 |
InChI Key |
WMTMLOKCOOYGFW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(C=C1)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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